
D5D-IN-326
説明
D5D-IN-326は、デルタ-5 デサチュラーゼの強力で選択的な阻害剤であり、ω-6 多価不飽和脂肪酸経路におけるジホモ-γ-リノレン酸からアラキドン酸への変換に関与する酵素です。 この化合物は経口投与可能であり、高脂肪食誘発肥満マウスにおけるインスリン抵抗性と体重の有意な減少を示しています .
準備方法
合成経路と反応条件
D5D-IN-326の合成には、ピロロ[2,3-d]ピリミジン構造のコア調製から始まる複数のステップが含まれます。主なステップは次のとおりです。
ピロロ[2,3-d]ピリミジンコアの形成: これは、一連の環化反応によって達成されます。
ペンタフルオロプロポキシ基とトリフルオロエトキシ基の導入: これらの基は、求核置換反応によって導入されます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大量に対応するためにスケールアップされます。 反応条件は効率と収率のために最適化され、最終製品は厳格な品質管理措置を受けて、一貫性と純度が保証されます .
化学反応の分析
反応の種類
D5D-IN-326は主に以下の反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。
還元: この反応は、水素の付加または酸素の除去を伴います。
置換: この反応は、ある官能基が別の官能基に置き換わることを伴います。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。
還元: 一般的な試薬には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムがあります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はさまざまな酸素化誘導体を生成する可能性があり、一方、還元は脱酸素化誘導体を生成する可能性があります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: 脂肪酸代謝におけるデルタ-5 デサチュラーゼの役割を研究するためのツールとして使用されます。
生物学: 動物モデルにおけるインスリン抵抗性と肥満への影響について調査されています。
医学: 糖尿病やアテローム性動脈硬化症などの病状に対する潜在的な治療薬です。
科学的研究の応用
Cardiovascular Health
Anti-Atherosclerotic Effects
D5D-IN-326 has been investigated for its anti-atherosclerotic properties. In studies involving apolipoprotein E knockout mice, it was observed that treatment with this compound significantly reduced atherosclerotic lesion areas in the aorta. Specifically, a reduction of 24% was noted at a dosage of 3 mg/kg/day after 12 weeks of treatment following a Western diet. Another protocol using a high-cholesterol diet showed a 36% reduction in lesion area with similar dosing strategies .
Mechanism of Action
The mechanism behind these effects involves the modulation of fatty acid profiles in the liver and blood. This compound treatment resulted in decreased arachidonic acid levels and increased dihomo-gamma-linolenic acid levels, alongside reduced inflammatory eicosanoid production . This suggests that this compound may be effective in managing inflammation associated with cardiovascular diseases.
Metabolic Disorders
Impact on Insulin Resistance and Obesity
Research has indicated that this compound can lower insulin resistance and promote weight loss in diet-induced obesity models. In high-fat diet studies, chronic administration led to significant reductions in body weight without affecting overall calorie intake. Additionally, decreased macrophage infiltration into adipose tissue was noted, which is crucial for reducing inflammation associated with obesity .
Energy Expenditure
The compound also appears to enhance daily energy expenditure, contributing to its anti-obesity effects. These findings suggest that this compound could represent a novel therapeutic approach for treating obesity and related metabolic disorders .
Cancer Treatment
Inhibition of Tumor Growth
This compound has shown promise as an anti-cancer agent, particularly in renal cancer models. Studies have demonstrated that it significantly inhibits cell proliferation across various cancer cell lines, including kidney, colon, breast, and lung cancers. The inhibition was dose-dependent, indicating a strong correlation between dosage and therapeutic effect .
Mechanistic Insights
The underlying mechanisms involve the downregulation of fatty acid desaturase 1 (FADS1), which is linked to tumor growth and survival. Inhibition of FADS1 not only reduces cell proliferation but also induces cell cycle arrest through pathways associated with endoplasmic reticulum stress responses. This suggests that targeting FADS1 with this compound may offer a strategic approach for precision cancer therapy .
Summary Table of Applications
Application Area | Observed Effects | Mechanism of Action |
---|---|---|
Cardiovascular Health | Reduced atherosclerotic lesions | Modulation of fatty acid profiles; decreased inflammation |
Metabolic Disorders | Lowered insulin resistance; weight loss | Increased energy expenditure; reduced adipose inflammation |
Cancer Treatment | Inhibited tumor growth in various cancers | Downregulation of FADS1; induced cell cycle arrest |
作用機序
D5D-IN-326は、デルタ-5 デサチュラーゼを阻害することで効果を発揮し、ジホモ-γ-リノレン酸からアラキドン酸への変換を抑制します。 これは、抗炎症性エイコサノイドの増加と、炎症性エイコサノイドの減少につながり、インスリン抵抗性と体重の減少をもたらします .
類似化合物との比較
類似化合物
STK16-IN-1: 類似の特性を持つ別のデルタ-5 デサチュラーゼ阻害剤。
VU0071063: 異なるメカニズムを持つが、同様の治療の可能性を持つ化合物.
独自性
D5D-IN-326は、デルタ-5 デサチュラーゼ阻害剤としての高い選択性と効力により、独自性を持ちます。 動物モデルにおいてインスリン抵抗性と体重の有意な減少を示し、さらなる研究開発のための有望な候補となっています .
生物活性
D5D-IN-326 is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and implications for future research.
This compound primarily acts as an inhibitor of specific fatty acid desaturases, particularly stearoyl-CoA desaturase 1 (SCD1) and fatty acid desaturase 2 (FADS2). These enzymes play crucial roles in lipid metabolism and have been linked to various cellular processes including proliferation, survival, and apoptosis.
- Inhibition of Fatty Acid Desaturation : By inhibiting SCD1 and FADS2, this compound disrupts the desaturation of fatty acids, which is essential for maintaining membrane fluidity and signaling pathways in cells. This inhibition leads to an accumulation of saturated fatty acids and a decrease in unsaturated fatty acids, which can alter cell metabolism significantly .
- Impact on Cell Proliferation : In studies involving Epstein-Barr virus (EBV)-infected lymphoblastoid cell lines, the dual inhibition of SCD1 and FADS2 resulted in reduced cell proliferation and increased susceptibility to apoptosis when exposed to palmitate. This suggests that this compound may be effective in targeting cancer cells that rely heavily on lipid metabolism for growth .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Study 1: EBV-Transformed B Cells
In a recent study, researchers investigated the effects of this compound on EBV-transformed B cells. The compound was shown to significantly reduce cell proliferation and induce apoptosis under certain conditions. The study highlighted that the inhibition of SCD1 and FADS2 led to metabolic changes that hindered the growth-promoting pathways typically activated by EBV .
Case Study 2: Medulloblastoma
Another study focused on medulloblastoma cells where this compound's role in downregulating miR-326 was observed. This downregulation was linked to enhanced survival signaling via E2F1, indicating that this compound may also have implications in neuro-oncology by modulating microRNA pathways .
Research Findings
Recent findings indicate that this compound not only affects lipid metabolism but also has broader implications for cellular signaling pathways involved in cancer progression:
- Lipidomic Analysis : Mass spectrometry-based lipidomic studies revealed that treatment with this compound resulted in significant alterations in lipid profiles, with increased levels of saturated fatty acids correlating with reduced cell viability .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer models, suggesting its potential as a chemotherapeutic agent .
特性
IUPAC Name |
2-(2,2,3,3,3-pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydropyrrolo[2,3-d]pyrimidine-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F8N3O4/c18-15(19,17(23,24)25)6-32-14-27-12-10(5-11(29)26-12)13(30)28(14)8-1-3-9(4-2-8)31-7-16(20,21)22/h1-4H,5-7H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUQGJZXDBRNOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(N(C2=O)C3=CC=C(C=C3)OCC(F)(F)F)OCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F8N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348087 | |
Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236767-85-3 | |
Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。